Cas no 51791-12-9 (3-(Chloromethyl)-1,2,4-oxadiazole)
3-(Chloromethyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(Chloromethyl)-1,2,4-oxadiazole
- 1,2,4-Oxadiazole,3-(chloromethyl)-
- 3-Chloromethyl-1,2,4-oxadiazole
- 3-(chloromethyl)-1,2,4-oxadiazole(SALTDATA: FREE)
- 3-(ChloroMethyl)-1,2,4-oxadiazole, Tech.
- chloromethyl 1,2,4-oxadiazole
- YSNKGJCEHOJIDK-UHFFFAOYSA-N
- SBB005592
- STK503016
- VZ26070
- 1,2,4-Oxadiazole, 3-(chloromethyl)-
- AB1010171
- X2943
- BB 0254249
- EN300-
- SCHEMBL281886
- MFCD00052097
- AKOS001213661
- FT-0613728
- DTXSID80370930
- 51791-12-9
- CS-0067917
- F1905-0555
- EN300-23762
- SY079751
- A828777
- Z164707288
- BS-12694
- DB-021700
- ALBB-004227
-
- MDL: MFCD00052097
- Inchi: 1S/C3H3ClN2O/c4-1-3-5-2-7-6-3/h2H,1H2
- InChI Key: YSNKGJCEHOJIDK-UHFFFAOYSA-N
- SMILES: ClCC1=NOC=N1
Computed Properties
- Exact Mass: 117.99300
- Monoisotopic Mass: 117.993
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 60.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: 0.6
Experimental Properties
- Density: 1.372
- Boiling Point: 188.4°C at 760 mmHg
- Flash Point: 67.8°C
- Refractive Index: 1.479
- PSA: 38.92000
- LogP: 0.80840
3-(Chloromethyl)-1,2,4-oxadiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3265
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R34
- Safety Term:S26-S36/37/39
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C(BD2068)
3-(Chloromethyl)-1,2,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Chloromethyl)-1,2,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 036243-500mg |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 500mg |
682.0CNY | 2021-08-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD835-250mg |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 98% | 250mg |
275CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD835-5g |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 98% | 5g |
2101CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD835-1g |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 98% | 1g |
549CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MD835-100mg |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 98% | 100mg |
127CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01327-25g |
3-(chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 95% | 25g |
$1195 | 2023-09-07 | |
| TRC | C597698-25mg |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597698-50mg |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C597698-250mg |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 250mg |
$ 115.00 | 2022-06-06 | ||
| Fluorochem | 017337-1g |
3-(Chloromethyl)-1,2,4-oxadiazole |
51791-12-9 | 97% | 1g |
£42.00 | 2022-03-01 |
3-(Chloromethyl)-1,2,4-oxadiazole Suppliers
3-(Chloromethyl)-1,2,4-oxadiazole Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on 3-(Chloromethyl)-1,2,4-oxadiazole
Introduction to 3-(Chloromethyl)-1,2,4-oxadiazole (CAS No. 51791-12-9)
3-(Chloromethyl)-1,2,4-oxadiazole (CAS No. 51791-12-9) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the oxadiazole class, which is known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a chloromethyl substituent in the molecule introduces reactivity that makes it a valuable intermediate in the synthesis of more complex pharmacophores.
The chemical structure of 3-(Chloromethyl)-1,2,4-oxadiazole consists of a three-membered ring containing two oxygen atoms and one nitrogen atom, fused to a six-membered aromatic ring system. The chloromethyl group (-CH₂Cl) is attached at the third position of the oxadiazole ring, providing a site for further functionalization through nucleophilic substitution reactions. This structural feature allows chemists to explore diverse modifications, enabling the development of novel derivatives with tailored biological activities.
In recent years, there has been growing interest in oxadiazole derivatives as potential therapeutic agents. The 3-(Chloromethyl)-1,2,4-oxadiazole scaffold has been explored in various drug discovery programs due to its ability to interact with multiple biological targets. For instance, studies have shown that oxadiazole derivatives can inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. The chloromethyl group serves as a versatile handle for linking other pharmacophoric units, facilitating the design of hybrid molecules that combine the advantages of multiple therapeutic moieties.
One of the most compelling aspects of 3-(Chloromethyl)-1,2,4-oxadiazole is its role as a precursor in the synthesis of more complex oxadiazole-based compounds. Researchers have utilized this intermediate to develop novel inhibitors targeting specific enzymes implicated in inflammatory diseases and neurodegenerative disorders. The reactivity of the chloromethyl group allows for facile coupling with amines and other nucleophiles, enabling the construction of diverse molecular architectures. This flexibility has made 3-(Chloromethyl)-1,2,4-oxadiazole a valuable building block in medicinal chemistry.
Recent advances in computational chemistry have further enhanced the utility of 3-(Chloromethyl)-1,2,4-oxadiazole in drug design. Molecular modeling studies have revealed that oxadiazole derivatives can effectively bind to biological targets such as kinases and proteases. These insights have guided the optimization of lead compounds derived from 3-(Chloromethyl)-1,2,4-oxadiazole, leading to improved potency and selectivity. The integration of experimental data with computational approaches has accelerated the discovery process for new therapeutic agents.
The synthesis of 3-(Chloromethyl)-1,2,4-oxadiazole typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce the chloromethyl substituent. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research applications.
In conclusion,3-(Chloromethyl)-1,2,4-oxadiazole (CAS No. 51791-12-9) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and reactivity make it a valuable intermediate in medicinal chemistry research. As our understanding of its biological activities and synthetic applications continues to grow,3-(Chloromethyl)-1,2,4-oxadiazole is poised to play an increasingly important role in future drug discovery efforts.
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